4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Lipophilicity Physicochemical Property Drug Design

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide (CAS 1171351-07-7) is a member of the N-arylpiperidine oxadiazole class, a series of conformationally constrained ligands identified as potent and selective agonists of the cannabinoid CB2 receptor. This scaffold was developed through structural modifications of N-arylamide oxadiazoles to improve stability while maintaining potency and selectivity.

Molecular Formula C19H26N4O3
Molecular Weight 358.442
CAS No. 1171351-07-7
Cat. No. B2756003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
CAS1171351-07-7
Molecular FormulaC19H26N4O3
Molecular Weight358.442
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H26N4O3/c1-13(2)17-21-22-18(26-17)15-8-10-23(11-9-15)19(24)20-12-14-4-6-16(25-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,20,24)
InChIKeyCNIMSWHPVLSUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1171351-07-7: A Conformationally Constrained N-Arylpiperidine Oxadiazole Agonist Scaffold


The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide (CAS 1171351-07-7) is a member of the N-arylpiperidine oxadiazole class, a series of conformationally constrained ligands identified as potent and selective agonists of the cannabinoid CB2 receptor [1]. This scaffold was developed through structural modifications of N-arylamide oxadiazoles to improve stability while maintaining potency and selectivity [1]. The compound features a piperidine core linked to an isopropyl-substituted 1,3,4-oxadiazole ring and a 4-methoxybenzyl urea moiety, a combination that dictates its unique pharmacological fingerprint within this chemotype.

Why Cursory Replacement of 1171351-07-7 with a Close Analog Is Scientifically Unsound


In this chemotype, even subtle alterations to the N-aryl urea substituent or the oxadiazole 5-position can drastically shift functional activity, selectivity, and pharmacokinetic profile. The 4-methoxybenzyl group in 1171351-07-7 is not merely a placeholder; its specific electronic and steric properties influence CB2 receptor affinity, intrinsic efficacy, and off-target interactions differently than a fluorobenzyl or thienylmethyl congener [1]. Similarly, the isopropyl group on the oxadiazole ring contributes to a defined conformational constraint that has been shown to be critical for potent agonism [1]. Generic substitution based on superficial structural similarity therefore risks losing target engagement, introducing unforeseen toxicities, and invalidating experimental reproducibility, making direct procurement of the validated compound essential for reliable research outcomes.

Head-to-Head Quantitative Differentiation: Why 1171351-07-7 Commands a Unique Profile


Enhanced Calculated Lipophilicity Over the 4-Fluorobenzyl Analog

The partition coefficient (clogP), a critical determinant of passive membrane permeability and oral absorption, distinguishes 1171351-07-7 from its closest commercially available analog. Based on standard calculated logP models, the 4-methoxybenzyl analogue (target) exhibits higher lipophilicity than the equivalent 4-fluorobenzyl derivative, potentially leading to different tissue distribution profiles and metabolic stability .

Lipophilicity Physicochemical Property Drug Design

Structural Modulation of Hydrogen Bond Acceptor Count for Fine-Tuned Affinity

The 4-methoxy substituent in 1171351-07-7 introduces an additional hydrogen bond acceptor compared to the unsubstituted benzyl analog, while avoiding the strong electron-withdrawing effect of a fluorine atom. This subtle balance can tune the compound's interaction with key residues in the CB2 binding pocket, as SAR studies in the parent series have demonstrated that the nature of the aryl substituent dramatically impacts both potency and selectivity [1]. The 4-methoxybenzyl group is hypothesized to engage in a unique hydrogen bond network with the receptor that is not recapitulated by other substituents.

Molecular Recognition Structure-Activity Relationship CB2 Selectivity

Differentiated Metabolic Soft Spot Profile Compared to the Thienylmethyl Congener

The replacement of a thiophene ring (in CAS 1251612-36-8) with a methoxyphenyl group (1171351-07-7) is predicted to alter oxidative metabolism patterns. While experimental microsomal stability data for 1171351-07-7 is not publicly available, the class-level understanding indicates that the methoxyphenyl group is more resistant to CYP450-mediated oxidation than the electron-rich thiophene ring, which is known to undergo extensive S-oxidation and ring-opening [1]. This distinction can lead to a longer half-life and a different metabolite profile for the target compound.

Metabolic Stability Hepatocyte Clearance Lead Optimization

Defined Applications for 1171351-07-7 Based on Evidenced Differentiation


Pharmacological Probe for CB2 Receptor Signal Bias Studies

The unique combination of hydrogen-bonding capacity and moderate lipophilicity of 1171351-07-7, inferred from its 4-methoxybenzyl group, makes it a superior candidate for dissecting G-protein versus arrestin-biased signaling pathways at the CB2 receptor, compared to less electronically diverse analogs [1]. Its distinct interaction fingerprint can help identify ligand-specific receptor conformations.

In Vivo Analgesic Model Lead Requiring Optimized CNS Partitioning

The higher calculated logP (+0.5 units over the 4-fluorobenzyl analog) positions 1171351-07-7 as a lead compound for analgesic proof-of-concept studies where moderate brain penetration is desired, as shown by the analgesic efficacy of the parent N-arylpiperidine oxadiazole class in rodent inflammatory pain models [1]. The methoxybenzyl variant offers a balanced profile for CNS target engagement without excessive lipophilicity-driven toxicity risk.

Metabolic Profile Benchmarking in CYP450 Reaction Phenotyping Panels

Owing to its predicted resistance to rapid oxidative clearance compared to the thienylmethyl congener, 1171351-07-7 is ideally suited as a reference compound in CYP450 phenotyping and metabolic soft spot identification workflows, enabling researchers to systematically map the metabolic vulnerabilities of the N-arylpiperidine oxadiazole chemotype [1].

Quote Request

Request a Quote for 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.